molecular formula C14H7BrN2O B11940289 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile CAS No. 676474-43-4

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile

Cat. No.: B11940289
CAS No.: 676474-43-4
M. Wt: 299.12 g/mol
InChI Key: OBCJEFHJTRAZII-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile typically involves the condensation of 2-bromobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different furan derivatives .

Scientific Research Applications

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and furan moieties suggests potential interactions with aromatic and hydrophobic regions of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Methoxyphenyl)furan-2-yl)methylene)malononitrile
  • 2-((5-(4-Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
  • 2-Amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile

Uniqueness

2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is unique due to the presence of the bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the furan ring and malononitrile moiety imparts unique electronic properties that are valuable in materials science .

Properties

CAS No.

676474-43-4

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H7BrN2O/c15-13-4-2-1-3-12(13)14-6-5-11(18-14)7-10(8-16)9-17/h1-7H

InChI Key

OBCJEFHJTRAZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)Br

Origin of Product

United States

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